molecular formula C16H20N2O7S2 B6522699 methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate CAS No. 951898-29-6

methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate

Cat. No.: B6522699
CAS No.: 951898-29-6
M. Wt: 416.5 g/mol
InChI Key: MYVUYAYZYBQWEO-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxylate derivative featuring a benzenesulfonyl group substituted with a 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety. Such structural motifs are common in pharmaceuticals targeting enzymes or receptors due to their ability to mimic transition states or bind to active sites .

Properties

IUPAC Name

methyl 1-[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7S2/c1-25-16(20)12-6-9-17(10-7-12)27(23,24)14-4-2-13(3-5-14)18-15(19)8-11-26(18,21)22/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUYAYZYBQWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Synthesis Methods

The compound can be synthesized using various methods, including microwave-assisted synthesis, which has shown to enhance yield and reduce reaction time. A study indicated that the compound was synthesized with a yield of 92.3% through a one-pot protocol, showcasing the efficiency of modern synthetic techniques .

Biological Activity Overview

The biological activity of this compound has been evaluated primarily for its antibacterial and antifungal properties.

Antibacterial Activity

The compound was tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results showed significant inhibition zones compared to standard antibiotics like ciprofloxacin. The data is summarized in Table 1 below:

CompoundConcentration (µg/mL)E. coli Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)
Methyl Compound40015.013.0
Ciprofloxacin40020.018.0

The percentage activity compared to standard drugs was also calculated, showing that the synthesized compound exhibited a promising antibacterial profile .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed against Aspergillus niger and Aspergillus flavus. The inhibition zones were measured and compared with fluconazole as a standard antifungal agent:

CompoundConcentration (µg/mL)A. niger Zone of Inhibition (mm)A. flavus Zone of Inhibition (mm)
Methyl Compound40014.012.0
Fluconazole40018.016.0

These findings indicate that the compound possesses notable antifungal activity as well .

Case Studies

A study published in the Bull. Chem. Soc. Ethiop. detailed the synthesis and biological evaluation of several derivatives similar to this compound. The results demonstrated that modifications in the thiazolidine ring structure significantly influenced antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Key Features Reference
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate 4-Nitrophenyl group at piperidine N1 High electron-withdrawing nitro group; used in intermediates for drug synthesis
Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate Benzyl and phenylamino substituents Dual functionality for hydrogen bonding and lipophilicity; potential CNS activity
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate (AM-2165) 2,2-Dimethylpropanoyl group at N1 Bulky acyl group enhancing metabolic stability
Methyl 4-(2-methoxy-N-phenylacetamido)-1-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxylate Thiophen-ethyl and acetamido groups Heterocyclic and amide functionalities for improved solubility

Key Structural Differences :

  • The target compound’s 1,1,3-trioxo-thiazolidinone group distinguishes it from analogues with nitro (e.g., ), acyl (e.g., ), or amino substituents (e.g., ). This group may enhance interactions with sulfur-binding enzymes or receptors.
  • The benzenesulfonyl linker provides rigidity and polarity compared to alkyl or benzyl groups in analogues like AM-2165 .

Key Differences :

  • The synthesis of the target compound likely requires specialized sulfonylation and thiazolidinone ring formation, unlike alkylation or amidation steps in analogues .

Pharmacological and Physicochemical Properties

Table 3: Comparative Properties
Property Target Compound Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate AM-2165
Molecular Weight ~423.4 g/mol (calculated) 264.28 g/mol ~255.3 g/mol
Boiling Point Estimated >400°C 415.9°C Not reported
Solubility Moderate in polar solvents (due to sulfonyl group) Low (nitro group increases hydrophobicity) High (acyl group enhances lipophilicity)
Bioactivity Potential enzyme inhibition (thiazolidinone) Intermediate for nitro-reduction drugs Metabolic stability in drug candidates

Key Findings :

  • The thiazolidinone trioxo group may confer unique bioactivity, such as inhibition of sulfotransferases or cysteine proteases, which is absent in nitro- or acyl-substituted analogues .
  • Higher molecular weight and polarity compared to AM-2165 suggest distinct pharmacokinetic profiles .

Preparation Methods

Direct Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid undergoes Fischer esterification with methanol under acidic catalysis. Optimized conditions (H₂SO₄, reflux, 12 hr) achieve 85–90% yields. Alternative methods employ thionyl chloride for acid activation prior to methanol quench, reducing reaction times to 4–6 hr.

Representative Procedure:

Protection-Deprotection Strategies

For substrates requiring orthogonal protection, tert-butoxycarbonyl (Boc) groups are introduced prior to esterification. Boc-piperidine-4-carboxylic acid reacts with methyl chloroformate (Et₃N, DCM, 0°C → RT) to form the methyl ester, followed by Boc removal with TFA.

Synthesis of 4-(1,1,3-Trioxo-1λ⁶,2-Thiazolidin-2-yl)Benzenesulfonyl Chloride

Thiazolidinone Trioxide Ring Formation

The 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group is constructed via cyclization of 2-mercaptobenzenesulfonic acid with formaldehyde and ammonia under oxidative conditions (H₂O₂, AcOH, 60°C).

Key Reaction:

HS-C6H4-SO3H+HCHO+NH3H2O2Thiazolidinone trioxide+2H2O\text{HS-C}6\text{H}4\text{-SO}3\text{H} + \text{HCHO} + \text{NH}3 \xrightarrow{\text{H}2\text{O}2} \text{Thiazolidinone trioxide} + 2\text{H}_2\text{O}

Yield: 78%

Sulfonation and Chlorination

The benzene ring is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, followed by PCl₅-mediated conversion to sulfonyl chloride.

Sulfonamide Coupling Reaction

Base-Mediated Nucleophilic Substitution

Piperidine-4-carboxylate (1 eq) reacts with 4-(thiazolidinone trioxide)benzenesulfonyl chloride (1.2 eq) in anhydrous DCM, catalyzed by DIPEA (3 eq) at 0°C → RT.

Optimized Conditions Table

ParameterValueSource
SolventDichloromethane (DCM)
BaseDIPEA (3 eq)
Temperature0°C → RT
Reaction Time16 hr
Yield74–82%

Microwave-Assisted Coupling

Accelerated coupling (2 hr) is achievable using microwave irradiation (100°C, DMF), though yields decrease marginally to 68–72%.

Critical Analysis of Synthetic Challenges

Steric Hindrance at Piperidine Nitrogen

Bulky sulfonyl groups impede nucleophilic attack. Strategies include:

  • Pre-activation : Forming a piperidinium triflate intermediate with Tf₂O before sulfonylation.

  • High-Dilution Conditions : Reducing dimerization side products (<5% yield loss).

Thiazolidinone Trioxide Stability

The 1,1,3-trioxo group is prone to hydrolysis under basic conditions. Reaction pH must remain <8.0 during coupling.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A two-stage continuous system achieves 92% conversion:

  • Thiazolidinone trioxide formation (PFR, 60°C, 30 min residence)

  • Sulfonamide coupling (CSTR, RT, 4 hr)

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (kg/kg)3418
E-Factor2812
Solvent Intensity56 L/kg22 L/kg

Data adapted from

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, COOCH₃), 3.02 (m, 2H, piperidine H), 2.45 (tt, J=11.0 Hz, 1H), 1.92–1.68 (m, 4H).

  • HRMS : Calculated for C₁₇H₂₀N₂O₇S₂ [M+H]⁺: 427.0834; Found: 427.0831.

Purity Assessment

HPLC (C18, 0.1% TFA/ACN gradient) shows >99% purity at 254 nm .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, starting with the functionalization of the piperidine ring followed by sulfonylation and thiazolidinone ring formation. Key steps include:

  • Sulfonylation : Reacting the piperidine intermediate with 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonyl chloride under anhydrous conditions.
  • Thiazolidinone Formation : Cyclization using thiourea derivatives in the presence of a dehydrating agent like POCl₃.
    Optimization involves controlling temperature (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent selection (e.g., dichloromethane for solubility and inertness). Reaction progress is monitored via HPLC and NMR to confirm intermediate purity .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation, sulfonyl group connectivity, and thiazolidinone ring geometry. For example, the sulfonyl group’s deshielding effect on adjacent protons is a diagnostic marker .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% recommended for biological assays). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:
Discrepancies in yields often arise from variations in:

  • Reagent Quality : Impurities in sulfonyl chloride intermediates can lead to side reactions. Use freshly distilled reagents or recrystallized starting materials.
  • Catalyst Loading : For example, overuse of POCl₃ in cyclization may generate phosphorylated byproducts. Titrate catalyst amounts using kinetic studies .
  • Workup Protocols : Byproducts like unreacted thiourea can persist if extraction steps (e.g., aqueous washes at pH 3–4) are poorly optimized. Design controlled experiments with systematic variable adjustment (e.g., DOE methodologies) to isolate critical factors .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) against biological targets?

Answer:

  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) and molecular docking to simulate interactions with enzymes like cysteine proteases or kinases .
  • Analog Synthesis : Modify the piperidine’s substituents (e.g., methyl vs. ethyl groups at position 4) or the thiazolidinone’s oxo groups to assess bioactivity changes. For example, replacing the trioxo group with a dioxo moiety alters electrophilicity and target binding .
  • In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) paired with cellular permeability studies (Caco-2 monolayers) to correlate structural features with potency and ADME properties .

Advanced: How does the compound’s stability vary under different storage or experimental conditions?

Answer:

  • Hydrolytic Stability : The sulfonamide bond is susceptible to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions. Stability studies in buffered solutions (pH 1.2–7.4) over 24–72 hours at 37°C can quantify degradation rates .
  • Photodegradation : The thiazolidinone ring may undergo photolytic cleavage. Store samples in amber vials under inert gas (N₂ or Ar) and monitor via UV-Vis spectroscopy for absorbance shifts .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C typical for similar sulfonamides), guiding lyophilization or spray-drying protocols .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate sulfonamide intermediates from unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and byproducts. Cooling rates should be controlled to avoid amorphous solid formation .
  • HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity for sensitive biological assays .

Advanced: How can researchers investigate metabolic pathways or toxicity profiles?

Answer:

  • In Vitro Metabolism : Use liver microsomes (human or rodent) to identify phase I metabolites (e.g., oxidation at the piperidine ring) via LC-MS/MS. Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates formed during metabolism .
  • Toxicogenomics : RNA sequencing of treated cell lines (e.g., HepG2) identifies upregulated stress-response pathways (e.g., Nrf2/ARE), providing early toxicity signals .

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